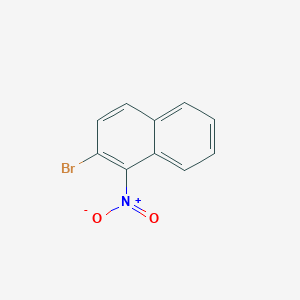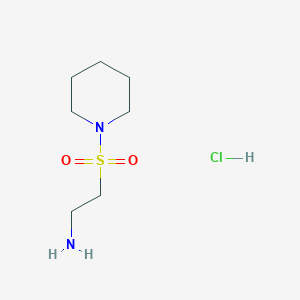
1,2,6-Trimethylpiperazine
Descripción general
Descripción
1,2,6-Trimethylpiperazine is an organic compound belonging to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its versatility in various chemical reactions and its applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,6-Trimethylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of this compound with appropriate reagents under controlled conditions to yield the desired product. The reaction conditions typically include the use of a catalyst, specific temperature, and pressure settings to ensure the formation of the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes of reagents. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,6-Trimethylpiperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1,2,6-Trimethylpiperazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
1,2,6-Trimethylpiperazine is similar to other piperazine derivatives, such as 1,2,4-trimethylpiperazine and 2,2,6,6-tetramethylpiperidine. it has unique properties that distinguish it from these compounds. For example, the presence of methyl groups at specific positions on the piperazine ring can influence its reactivity and biological activity.
Comparación Con Compuestos Similares
1,2,4-Trimethylpiperazine
2,2,6,6-Tetramethylpiperidine
Propiedades
IUPAC Name |
1,2,6-trimethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVYJSBQXIIROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione](/img/structure/B3136571.png)
![2-{[2-(2-Bromophenoxy)ethyl]amino}ethanol](/img/structure/B3136574.png)
![N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine](/img/structure/B3136581.png)
![N-[2-(4-Ethylphenoxy)ethyl]-1-butanamine](/img/structure/B3136588.png)
![N-[2-(4-Methylphenoxy)ethyl]-1-butanamine](/img/structure/B3136589.png)


